

Technical Support Center: Quantification of Urinary Homogentisic Acid (HGA)

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Compound of Interest

Compound Name: Homogentisic Acid

Cat. No.: B1673346

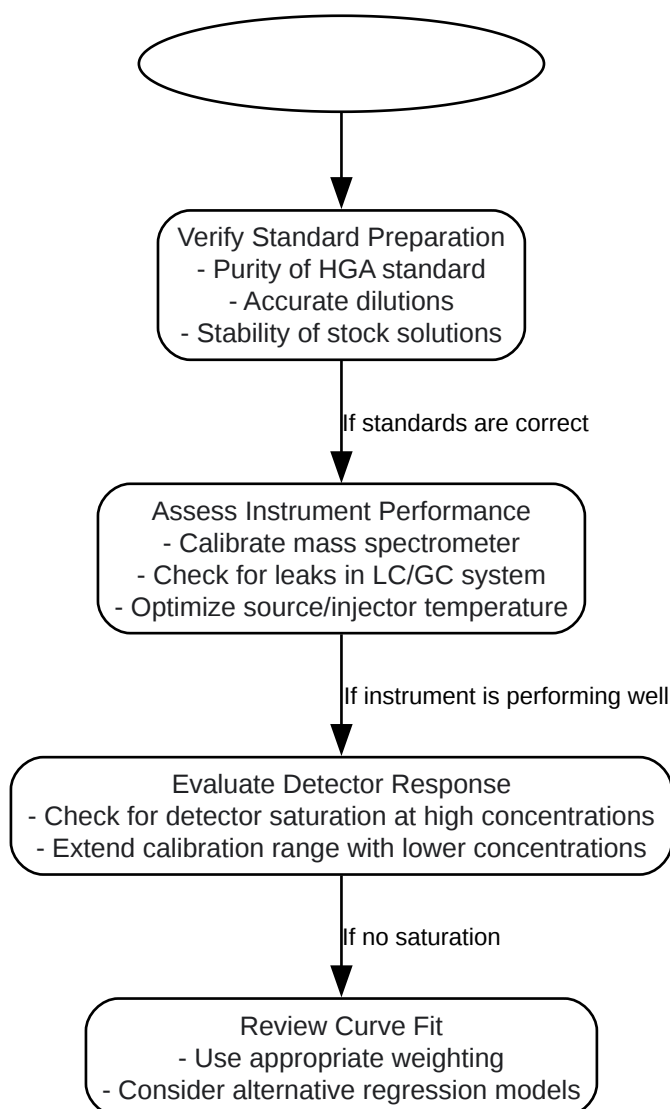
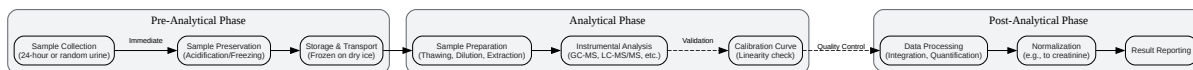
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Welcome to the technical support center for the quantification of urinary **homogentisic acid** (HGA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HGA measurement. Accurate HGA quantification is paramount for the diagnosis and monitoring of Alkaptonuria (AKU), a rare genetic disorder characterized by the accumulation of HGA^{[1][2][3][4][5]}. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.

I. Core Principles of HGA Quantification

Homogentisic acid is an intermediate in the catabolism of tyrosine and phenylalanine^[3]. In individuals with AKU, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the accumulation and excretion of large amounts of HGA in the urine^{[2][4]}. The accurate measurement of urinary HGA is therefore a critical biomarker for disease diagnosis and for monitoring therapeutic efficacy^[6]. However, the inherent instability of HGA and the complexity of the urine matrix present significant analytical challenges.

Below is a generalized workflow for urinary HGA quantification, highlighting critical stages where errors can occur.



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